6-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1,6-dihydropyridine-3-carboxamide
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Description
6-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3 and its molecular weight is 286.291. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have synthesized novel derivatives of 6-oxo-pyridine-3-carboxamide and evaluated their antimicrobial and antifungal properties. For instance, Hend M. A. El-Sehrawi et al. (2015) reported that derivatives of 6-oxo-pyridine-3-carboxamide exhibited broad-spectrum antibacterial activity, comparable to Ampicillin and Gentamicin against tested bacteria. Furthermore, some compounds were equipotent to Amphotericin B against Aspergillus fumigatus, indicating significant antifungal potential (El-Sehrawi et al., 2015).
Antioxidant Activities
G. Rambabu et al. (2021) synthesized 6-oxo-1,6-dihydropyrimidin-5-carboxamides and reported their antioxidant activities. The study showed that some of these compounds displayed excellent antioxidant activities compared to the standard drug ascorbic acid, highlighting their potential as antioxidants in various applications (Rambabu et al., 2021).
Potential Anticancer Activity
Research on the synthesis and computational studies of derivatives, including water-mediated synthesis of related compounds, indicated potential anticancer activity. R. Jayarajan et al. (2019) synthesized compounds through a three-component reaction and investigated their non-linear optical (NLO) properties and molecular docking analyses. The study found significant interactions with the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Synthesis Techniques and Structural Analysis
In addition to their biological activities, these compounds have been the subject of studies focusing on their synthesis and structural analysis. Techniques such as solid-phase synthesis and polymorphic modifications have been explored to understand better and optimize the properties of these compounds for various applications. For example, L. Sereni et al. (2004) discussed the solid-phase synthesis of 6-acylamino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides, providing insights into the synthesis process and potential modifications to enhance the compound's effectiveness (Sereni et al., 2004).
properties
IUPAC Name |
6-oxo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12-4-1-8(7-15-12)14(21)16-10-2-3-11-9(5-10)6-13(20)18-17-11/h1,4,6-7,10H,2-3,5H2,(H,15,19)(H,16,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBKTCSNSWLJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-1H-pyridine-3-carboxamide |
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